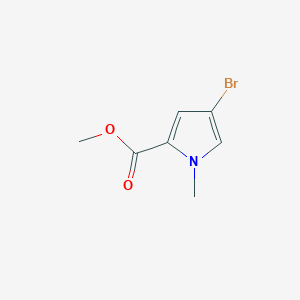

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZFZMSLKMPMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465440 | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-90-3 | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, with CAS Number 1196-90-3, is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its substituted pyrrole ring structure is a key pharmacophore in various areas of medicinal chemistry. Understanding its physical, chemical, and spectroscopic properties is paramount for its effective use in the synthesis of novel molecules, including potential therapeutic agents. This guide provides a comprehensive overview of its key physical characteristics, handling protocols, and spectroscopic data, offering a foundational resource for laboratory work.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for reaction planning, purification, and material handling.

| Property | Value | Source(s) |

| CAS Number | 1196-90-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1][2] |

| Molecular Weight | 218.05 g/mol | [1][2] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 61-64 °C | [1] |

| Assay / Purity | ≥95% - ≥98% | [1][2] |

| InChI Key | XYZFZMSLKMPMGW-UHFFFAOYSA-N | [1] |

| SMILES String | COC(=O)c1cc(Br)cn1C | [1][2] |

Molecular Structure

The structure of this compound is defined by a central pyrrole ring, substituted at key positions.

Caption: 2D Structure of this compound.

Spectroscopic Characterization

Direct experimental spectroscopic data for this specific compound is not consistently provided by commercial suppliers. One major vendor explicitly notes that they do not collect analytical data for this product and that the buyer is responsible for confirming its identity and purity.[3] Therefore, the following sections provide predicted data based on established computational models, which serve as a reliable guide for researchers performing their own analyses.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the hydrogen framework of the molecule. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole H (C3-H) | 6.95 - 7.10 | Singlet (s) | 1H |

| Pyrrole H (C5-H) | 6.80 - 6.95 | Singlet (s) | 1H |

| N-Methyl (N-CH₃) | 3.85 - 4.00 | Singlet (s) | 3H |

| Ester Methyl (O-CH₃) | 3.75 - 3.85 | Singlet (s) | 3H |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and instrument.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 162 |

| Pyrrole C2 | 125 - 128 |

| Pyrrole C5 | 123 - 126 |

| Pyrrole C3 | 113 - 116 |

| Pyrrole C4 (C-Br) | 93 - 96 |

| Ester Methyl (O-CH₃) | 51 - 53 |

| N-Methyl (N-CH₃) | 36 - 38 |

Disclaimer: These are predicted values. Actual experimental values may vary based on solvent and instrument.

Predicted Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and isotopic signature. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M and M+2 pattern.

| Parameter | Predicted Value |

| Exact Mass | 216.97383 Da |

| Monoisotopic Mass | 216.97383 Da |

| [M]⁺ Peak (⁷⁹Br) | m/z 216.97 |

| [M+2]⁺ Peak (⁸¹Br) | m/z 218.97 |

| Relative Intensity | ~100 : 97.5 |

Solubility Profile

-

High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide).

-

Moderate Solubility: Expected in alcohols (e.g., Methanol, Ethanol) and ethers (e.g., Diethyl ether, Tetrahydrofuran).

-

Low to Insoluble: Expected in water and non-polar hydrocarbon solvents (e.g., Hexanes, Toluene).

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage Recommendations

The compound should be stored in a tightly sealed container under an inert atmosphere. The recommended storage temperature is between 2-8°C.[1] This refrigerated condition helps to minimize potential degradation over time.

Safety and Handling

Researchers should handle this compound in a chemical fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental release, use an inert absorbent material for cleanup and dispose of it as hazardous waste.[4] The material should be kept away from heat, sparks, and open flames, and it is incompatible with strong oxidizing agents, acids, and bases.

Experimental Protocol: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

Caption: Standard workflow for preparing an NMR sample.

Methodology:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound. The causality here is to ensure a sufficient concentration for a strong signal-to-noise ratio without saturating the detector.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic compounds and has a well-defined residual solvent peak.

-

Homogenization: Vortex or sonicate the mixture to ensure the compound is fully dissolved. A clear, homogeneous solution is necessary for high-resolution spectra.

-

Transfer: To prevent solid impurities from interfering with the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

-

Analysis: Cap the NMR tube, place it in the spectrometer, and proceed with data acquisition.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties. Its identity and purity, while not always accompanied by vendor-supplied analytical data, can be reliably confirmed using standard spectroscopic techniques guided by the predicted data provided in this document. Adherence to the recommended storage and handling protocols will ensure its stability and the safety of laboratory personnel.

References

Technical Guide: Structure Elucidation of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural determination of heterocyclic compounds is of paramount importance. Pyrrole scaffolds, in particular, are core components in a vast array of biologically active molecules and functional materials.[1] This guide provides an in-depth, experience-driven approach to the structural elucidation of a specific substituted pyrrole, methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate . We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the selection of analytical techniques and the logical process of data integration to arrive at a conclusive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of molecular characterization.

The subject of our analysis, this compound, is a derivative of pyrrole with substituents that introduce distinct spectroscopic signatures. The presence of a bromine atom, a methyl group on the nitrogen, and a methyl carboxylate group at the 2-position creates a unique electronic environment within the pyrrole ring, which we can probe using a suite of analytical methods.

Foundational Analysis: Mass Spectrometry

The logical first step in the characterization of a newly synthesized or isolated compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Rationale for HRMS: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a critical, self-validating step; if the observed mass does not correspond to the expected formula, all subsequent spectroscopic interpretations are built on a flawed foundation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically forming the protonated molecular ion [M+H]⁺.

-

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. The spectrum is then acquired over an appropriate mass range.

Data Interpretation and Validation

For this compound (C₇H₈BrNO₂), the expected monoisotopic mass is 216.9738 Da.[2] A key validation point is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity. The observation of this isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [2] |

| Molecular Weight | 218.05 g/mol | [2] |

| Monoisotopic Mass | 216.9738 Da | [2] |

Probing the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the detailed structure of organic molecules.[1] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

Expertise in Action: The chemical shifts (δ) of protons on an aromatic ring are highly sensitive to the electronic effects of substituents.[1] Electron-withdrawing groups, such as the methyl carboxylate, will deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups will cause an upfield shift. The bromine atom has a more complex effect, with its electronegativity deshielding and its lone pairs potentially shielding through resonance.

Expected ¹H NMR Spectrum:

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Ester Methyl Protons: A singlet for the three protons of the methyl group of the ester functionality.

-

Pyrrole Ring Protons: Two distinct signals in the aromatic region, each integrating to one proton. Their chemical shifts and coupling patterns will be critical for confirming the substitution pattern.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Causality in Spectral Features: The ¹³C NMR spectrum will reveal all unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronic nature of attached groups.

Expected ¹³C NMR Spectrum:

-

Ester Carbonyl Carbon: A signal at the downfield end of the spectrum, characteristic of a carbonyl group.

-

Pyrrole Ring Carbons: Four distinct signals for the carbons of the pyrrole ring. The carbons directly attached to the nitrogen and the bromine will have their chemical shifts significantly influenced.

-

Methyl Carbons: Two signals in the upfield region corresponding to the N-methyl and the ester methyl carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced Experiments (if needed): If the initial spectra are ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Structure Confirmation Workflow

Caption: Workflow for the structure elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

Rationale for IR Spectroscopy: This technique serves as a cross-validation of the functional groups inferred from the molecular formula and NMR data. The presence of a strong carbonyl stretch, for instance, provides definitive evidence for the ester group.

Expected IR Absorption Bands

-

C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹, characteristic of an ester carbonyl group.

-

C-N Stretch: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the C-N bonds of the pyrrole ring.

-

C-H Stretch: Signals above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for aliphatic C-H bonds of the methyl groups.

-

C-Br Stretch: A weaker absorption in the lower frequency region of the spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The instrument software automatically calculates the transmittance or absorbance spectrum.

Integrated Data Analysis and Structure Confirmation

The trustworthiness of a structure elucidation lies in the convergence of data from multiple, independent analytical techniques. Each piece of spectroscopic data should be consistent with the proposed structure and with the data from other methods.

-

HRMS: Confirms the elemental formula C₇H₈BrNO₂ and the presence of one bromine atom.

-

¹³C NMR: Shows seven distinct carbon signals, consistent with the proposed structure. The chemical shifts will align with expectations for a carbonyl carbon, four aromatic carbons, and two methyl carbons.

-

¹H NMR: Reveals signals for two distinct methyl groups and two aromatic protons. The integration values (3H, 3H, 1H, 1H) will be crucial. The specific chemical shifts and coupling patterns of the aromatic protons will definitively establish the 4-bromo and 2-carboxylate substitution pattern.

-

IR Spectroscopy: Confirms the presence of the key functional groups, most notably the ester carbonyl.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the logical application and interpretation of modern analytical techniques. By beginning with the foundational data of molecular formula from HRMS, followed by a detailed mapping of the molecular framework with ¹H and ¹³C NMR, and concluding with the functional group confirmation by IR spectroscopy, a researcher can arrive at an unambiguous and trustworthy structural assignment. This guide has outlined not just the "how" but the "why" of these experimental choices, providing a framework for rigorous scientific investigation in the field of chemical analysis.

References

A Comprehensive Spectroscopic Analysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-90-3)

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the spectroscopic data for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. As a substituted pyrrole, this compound serves as a valuable building block in medicinal chemistry and materials science, making its unambiguous structural verification paramount.[1][2] This document, written from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The core of robust chemical research lies in the certainty of structure. For a molecule like this compound, with multiple substituents on an aromatic ring, a multi-technique approach is not just recommended, but essential for irrefutable confirmation. Each spectroscopic method provides a unique piece of the structural puzzle, and together, they create a cohesive and validated whole.

Molecular Identity:

-

Systematic Name: this compound

-

CAS Number: 1196-90-3[3]

-

Molecular Formula: C₇H₈BrNO₂[3]

-

Molecular Weight: 218.05 g/mol [3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[1] For substituted pyrroles, NMR provides definitive information on the substitution pattern by analyzing the chemical shifts and coupling constants of the ring protons and carbons.

Guiding Principles: Causality in Chemical Shifts

The pyrrole ring is an electron-rich aromatic system. The chemical shifts of its protons and carbons are highly sensitive to the electronic effects of substituents.[1] In our target molecule, we have three key substituents to consider:

-

N-methyl group: A weakly electron-donating group.

-

Methyl ester at C2 (-CO₂Me): A strong electron-withdrawing group (EWG) due to resonance and inductive effects. This will significantly deshield (move downfield) adjacent nuclei.

-

Bromine at C4 (-Br): An electron-withdrawing group via induction but weakly electron-donating through resonance. Its net effect is typically deshielding.

These substituent effects disrupt the symmetry of the pyrrole ring, resulting in a unique signal for each proton and carbon, which is key to confirming the specific isomer.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is critical. The following protocol is designed to minimize artifacts and ensure data integrity.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest as a synthetic intermediate.[1] We will dissect the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants based on first principles and substituent effects, and provide a field-proven, step-by-step protocol for acquiring high-quality experimental data. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

The Pyrrole Scaffold: A Privileged Heterocycle

The pyrrole ring is a fundamental five-membered aromatic heterocycle featured in a vast array of biologically active molecules, including natural products and pharmaceuticals.[2] The precise characterization of substituted pyrroles is therefore a critical step in synthetic chemistry and drug discovery. Our target molecule, this compound (CAS 1196-90-3), presents a classic example of how substituent effects dictate the magnetic environment of each proton, giving rise to a unique and interpretable ¹H NMR spectrum.

Molecular Structure

The logical first step in any spectral interpretation is a thorough examination of the molecule's structure.

Figure 1: Structure of this compound.

Theoretical ¹H NMR Spectral Analysis: A Predictive Approach

A key strength of NMR is our ability to predict a spectrum with reasonable accuracy before ever placing a sample in the magnet. This predictive power stems from understanding how the electronic environment surrounding a proton influences its resonance frequency (chemical shift).

Pillar of Analysis: Substituent Effects

In the pyrrole ring, the positions of the protons are highly sensitive to the electronic nature of the substituents.[2] Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the nearby protons and shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the protons and shifting them upfield (to a lower ppm value).[3]

In our target molecule:

-

Methyl Carboxylate (-COOCH₃) at C2: This is a strong EWG, which will significantly deshield the adjacent H-3 proton.

-

Bromine (-Br) at C4: As a halogen, bromine is an EWG due to its electronegativity, deshielding both H-3 and H-5 protons.

-

N-Methyl (-CH₃) at N1: The N-methyl group is generally considered electron-donating relative to an N-H proton, which would slightly shield the ring protons.

Based on this, we can anticipate four unique signals in the ¹H NMR spectrum: two from the aromatic pyrrole protons (H-3 and H-5), one from the N-methyl protons, and one from the ester's methyl protons.

Detailed Peak Assignment and Rationale

-

Aromatic Protons (H-3 & H-5):

-

Chemical Shift (δ): Protons on aromatic heterocycles typically resonate between 6.0 and 9.0 ppm.[4][5] Given the two strong EWGs on the ring, we expect these protons to be at the downfield end of this range. The H-3 proton is flanked by both the carboxylate and the bromine, while the H-5 proton is adjacent to the bromine and the N-methyl group. We predict both signals to appear in the 6.5-7.5 ppm region.

-

Multiplicity: The H-3 and H-5 protons are not adjacent, so they will not exhibit traditional vicinal (³J) coupling. However, in five-membered aromatic rings, a notable four-bond coupling (⁴J) often occurs across the heteroatom.[6][7] This will cause the H-3 and H-5 signals to appear as two distinct doublets .

-

-

N-Methyl Protons (N-CH₃):

-

Chemical Shift (δ): The protons of the methyl group attached to the nitrogen are deshielded by the aromatic ring system and the electronegative nitrogen atom. We predict this signal to appear as a singlet in the range of 3.7-4.0 ppm.

-

Multiplicity: As there are no protons on the adjacent nitrogen or carbon atoms, this signal will be a sharp singlet .

-

-

Ester Methyl Protons (O-CH₃):

Spin-Spin Coupling: The Fine Structure

The splitting of signals into multiplets is governed by spin-spin coupling, an interaction between neighboring magnetic nuclei transmitted through the bonding electrons. In this molecule, the most informative coupling is the long-range interaction between H-3 and H-5.

Figure 2: ⁴J coupling pathway between H-3 and H-5 protons.

This ⁴J coupling constant in substituted pyrroles is typically small, on the order of 1.5-2.5 Hz. While small, this splitting is crucial for confirming the assignment of the two aromatic protons.

Predicted Data Summary

The anticipated ¹H NMR spectral data can be summarized for easy reference during experimental analysis.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.0 - 7.4 | Doublet (d) | ~1.5 - 2.5 | 1H |

| H-3 | ~6.8 - 7.2 | Doublet (d) | ~1.5 - 2.5 | 1H |

| N-CH₃ | ~3.8 - 4.0 | Singlet (s) | N/A | 3H |

| O-CH₃ | ~3.7 - 3.9 | Singlet (s) | N/A | 3H |

Experimental Protocol for High-Resolution ¹H NMR

The trustworthiness of any analytical result hinges on a robust and well-executed experimental protocol. The following procedure is a self-validating system designed to produce a high-quality, interpretable spectrum.

Objective

To acquire a high-resolution ¹H NMR spectrum of this compound on a 400 MHz NMR spectrometer for the purpose of structural verification.

Workflow Overview

Figure 3: Standard workflow for NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Massing: Accurately weigh 10-20 mg of the solid compound. Using a sufficient quantity ensures a good signal-to-noise ratio without excessive concentration that can lead to line broadening.

-

Solvation: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and a single residual solvent peak at ~7.26 ppm that can be used for reference.[10]

-

Filtration (Critical Step): Transfer the solution to a clean, dry 5 mm NMR tube by filtering it through a Pasteur pipette containing a small, tightly packed plug of glass wool. Causality: This step is non-negotiable. Suspended solid particles drastically disrupt the magnetic field homogeneity, resulting in broad, poorly resolved peaks that obscure coupling information. Cotton wool should be avoided as solvents can leach impurities from it.

-

-

Data Acquisition (400 MHz Spectrometer):

-

Insertion and Locking: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal from the CDCl₃, which serves as a stable reference to counteract any magnetic field drift during the experiment.[10]

-

Shimming: This is the process of optimizing the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be required to achieve narrow, symmetrical peak shapes. Poor shimming is a primary cause of broadened signals.[3]

-

Setting Acquisition Parameters:

-

Pulse Program: Use a standard 30-degree pulse (zg30). This provides a good balance between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width (SW): Set to ~16 ppm. This ensures the entire expected range of proton signals (from ~0 to 12 ppm) is captured.

-

Acquisition Time (AQ): Set to at least 3-4 seconds. A longer acquisition time allows for better resolution of fine splitting patterns, which is essential for observing the small ⁴J coupling.

-

Relaxation Delay (D1): Set to 2-5 seconds. This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate signal integration.

-

Number of Scans (NS): Start with 16 scans. This number can be increased (e.g., to 64 or 128) to improve the signal-to-noise ratio for dilute samples.

-

-

-

Data Processing:

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase so that all peaks are purely absorptive and have a flat baseline at their base.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the x-axis by setting the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Define the integral regions for each of the four signals. The relative areas should correspond to the number of protons giving rise to each signal (a 1:1:3:3 ratio).

-

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The chemical shifts of the four distinct proton environments are governed by the electronic effects of the substituents on the aromatic pyrrole ring. The fine structure, characterized by two singlets for the methyl groups and two doublets for the ring protons, is a direct consequence of spin-spin coupling rules, revealing a key long-range ⁴J coupling. By following a robust experimental protocol, a high-quality spectrum can be reliably obtained, allowing for the unambiguous structural confirmation of this important synthetic intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sciepub.com [sciepub.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Introduction: The Role of ¹³C NMR in Modern Heterocyclic Chemistry

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, stands out as a definitive method for mapping the carbon skeleton of organic molecules. For researchers working with heterocyclic compounds—the core scaffolds of countless therapeutic agents—a deep understanding of ¹³C NMR is not merely advantageous; it is essential.

This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of a specific, functionally rich heterocycle: Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. We will move beyond a simple cataloging of chemical shifts to explore the underlying electronic effects that govern the spectral appearance of this molecule. By dissecting the influence of each substituent on the pyrrole ring, this document aims to equip researchers, scientists, and drug development professionals with the predictive power and interpretive insight required for their work. The principles and protocols detailed herein are designed to be both theoretically robust and practically applicable, ensuring a self-validating approach to spectral analysis.

Core Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. In an aromatic system like a pyrrole, this environment is dictated by a combination of the inherent aromaticity of the ring and the electron-donating or electron-withdrawing nature of its substituents.[1] The analysis of this compound requires a careful consideration of the interplay between three distinct functional groups attached to the pyrrole core.

1. The Unsubstituted Pyrrole Scaffold: The foundation of our analysis is the basic pyrrole ring. Due to the influence of the nitrogen atom, the α-carbons (C2/C5), which are adjacent to the nitrogen, are more deshielded and resonate downfield (around 118 ppm) compared to the β-carbons (C3/C4) at approximately 108 ppm.[1] These values serve as our baseline before considering substituent effects.

2. Substituent Chemical Shift (SCS) Effects: The predictability of ¹³C NMR spectra for substituted aromatics stems from the largely additive nature of substituent effects.[2][3] We can analyze the contribution of each group on our target molecule individually.

-

N-Methyl Group (-CH₃): Attached to the nitrogen, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect. This donation of electron density slightly shields the ring carbons, causing a modest upfield shift (to a lower ppm value) relative to an N-H pyrrole.[1]

-

C2-Methyl Carboxylate (-COOCH₃): This is a potent electron-withdrawing group (EWG) through both resonance and induction.[4] It strongly deshields the carbon to which it is attached (C2), causing a significant downfield shift. Its influence extends to other carbons in the ring, particularly C3 and C5, by withdrawing electron density through the π-system.[2][4] The carbonyl carbon itself will appear in the characteristic region for esters (160-185 ppm).[5]

-

C4-Bromo Group (-Br): The bromine atom exerts a dual electronic effect. Its high electronegativity causes electron withdrawal through induction (a deshielding effect). Conversely, its lone pairs can participate in resonance, donating electron density back into the ring (a shielding effect). For the directly attached carbon (C4), a dominant "heavy atom effect" is often observed, which causes a pronounced upfield (shielding) shift, overriding the expected inductive deshielding. The influence on other ring carbons (C3, C5) is a combination of these competing effects.

3. Integrated Prediction for the Target Molecule: By synthesizing these individual effects, we can predict the chemical environment and relative chemical shifts for each carbon in this compound.

-

C2: Directly attached to the strongly electron-withdrawing ester group. Expected to be significantly deshielded and appear far downfield.

-

C3: Adjacent to both the C2-ester (EWG) and the C4-bromo group. The deshielding effect from the ester is expected to be prominent.

-

C4: Directly bonded to bromine. The heavy atom effect is predicted to dominate, shifting this carbon significantly upfield, potentially to below 100 ppm.

-

C5: Influenced by the N-methyl group (weak shielding) and the C4-bromo group. It is also meta to the C2-ester group, feeling a weaker deshielding effect. Its final position will be a balance of these factors.

-

Quaternary Carbons: The C2 and C4 carbons are quaternary (no attached protons). In a standard proton-decoupled ¹³C NMR experiment, their signals are often of lower intensity due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

Substituent Carbons: The N-CH₃, O-CH₃, and C=O carbons will appear in their expected regions. The N-methyl carbon will be in the 30-40 ppm range, the O-methyl of the ester around 50-60 ppm, and the ester carbonyl carbon downfield, typically 160-165 ppm.[5][6]

Data Visualization and Summary

To clarify the relationships between structure and spectral data, the following diagram and table provide a visual and quantitative prediction of the ¹³C NMR spectrum.

Caption: Molecular structure and predicted ¹³C NMR chemical shift assignments.

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~161 | Typical range for an ester carbonyl carbon.[5] |

| C2 | ~125 | Quaternary carbon; strongly deshielded by the directly attached -COOCH₃ group (EWG).[4] |

| C3 | ~115 | Deshielded by the adjacent C2-ester group. |

| C5 | ~112 | Influenced by weak shielding from the N-methyl group and deshielding from the bromine at C4. |

| C4 | ~95 | Quaternary carbon; strongly shielded due to the "heavy atom effect" of the directly attached bromine. |

| O-CH₃ | ~52 | Standard chemical shift for a methyl ester carbon. |

| N-CH₃ | ~37 | Standard chemical shift for an N-methyl group on a pyrrole ring. |

Experimental Protocol for High-Fidelity Spectrum Acquisition

Obtaining a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous experimental design and execution. The following protocol outlines a self-validating system for acquiring data on a standard 400-600 MHz NMR spectrometer.

1. Sample Preparation:

-

Purity: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities from complicating the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent-solute interactions can cause minor shifts in peak positions.[8][9]

-

Concentration: Due to the low natural abundance of ¹³C (~1.1%), a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg in 0.5-0.7 mL of deuterated solvent is recommended.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Parameters:

The following parameters are typical for a 400 MHz spectrometer and may require adjustment based on the specific instrument and sample.

-

Experiment: A standard 1D carbon experiment with proton decoupling and Nuclear Overhauser Effect (NOE) enhancement (e.g., Bruker pulse program zgpg30 or zgdc30).[10]

-

Spectral Width (SW): Set to a range of 0 to 220 ppm to ensure all carbon signals, from alkyl to carbonyl, are captured.

-

Transmitter Frequency Offset (O1P): Centered at approximately 100-110 ppm.

-

Acquisition Time (AQ): ~1.0-2.0 seconds. This affects the resolution of the spectrum.

-

Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 2 seconds. Quaternary carbons (like C2 and C4 in our molecule) have long relaxation times (T₁). A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated or lost entirely.[10]

-

Pulse Angle (P1): A 30° flip angle (zgpg30) is often used as a compromise to shorten the required relaxation delay compared to a 90° pulse, allowing for more scans in a given amount of time (Ernst angle consideration).[10]

-

Number of Scans (NS): Start with a minimum of 1024 scans. Depending on the concentration, more scans (e.g., 4096 or higher) may be necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[11] If using an internal standard like tetramethylsilane (TMS), set its peak to 0.00 ppm.

Caption: Standard workflow for ¹³C NMR spectrum acquisition and processing.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, but its correct interpretation hinges on a solid understanding of fundamental principles. By systematically evaluating the electronic contributions of the N-methyl, C2-ester, and C4-bromo substituents, one can confidently predict the relative chemical shifts of all carbon atoms within the molecule. The heavy atom effect of bromine on C4 is a particularly noteworthy feature, leading to a significant upfield shift that might otherwise be counterintuitive.

This guide has provided a robust theoretical framework for prediction and a detailed, field-tested protocol for data acquisition. For researchers in drug discovery and organic synthesis, mastering this integrated approach—from theoretical prediction to meticulous experimental practice—is crucial for accelerating research and ensuring the structural integrity of the compounds they create. For definitive, unambiguous assignments, especially in more complex analogs, complementing this 1D analysis with 2D NMR techniques such as HSQC (for C-H correlations) and HMBC (for long-range C-H correlations) is highly recommended.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. compoundchem.com [compoundchem.com]

- 7. reddit.com [reddit.com]

- 8. tandfonline.com [tandfonline.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

mass spectrometry of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a halogenated heterocyclic compound relevant in synthetic chemistry and drug discovery. Designed for researchers and analytical scientists, this document moves beyond procedural outlines to explain the causal logic behind methodological choices, focusing on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). We will dissect the theoretical underpinnings of its mass spectrum, including the unequivocal isotopic signature of bromine and the predictable fragmentation pathways dictated by its functional groups. A detailed, field-tested experimental protocol is provided, accompanied by a step-by-step guide to spectral interpretation. The objective is to equip the reader with the expertise to not only replicate the analysis but also to confidently identify and characterize similar molecules.

Introduction to the Analyte and Analytical Strategy

The Compound of Interest: this compound

This compound is a substituted pyrrole derivative. Its structure incorporates several key features that define its behavior in a mass spectrometer: a brominated aromatic pyrrole core, an N-methyl group, and a methyl ester functional group.

-

Molecular Formula: C₇H₈BrNO₂

-

Molecular Weight: 218.05 g/mol (for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)[1]

-

Significance: As a functionalized heterocyclic molecule, it serves as a valuable building block in the synthesis of more complex pharmaceutical and agrochemical compounds.

Unambiguous structural confirmation is paramount in synthetic workflows, making mass spectrometry an indispensable analytical tool.

The Analytical Imperative: Why Mass Spectrometry?

In research and development, verifying the identity and purity of a synthesized compound is a critical checkpoint. Mass spectrometry offers unparalleled sensitivity and structural information. For a molecule like this compound, mass spectrometry serves to:

-

Confirm Molecular Weight: Directly verifying that the target molecule has been synthesized.

-

Provide Structural Evidence: The pattern of fragmentation gives profound insight into the molecule's connectivity, confirming the presence and arrangement of its functional groups.

-

Detect Impurities: The high sensitivity of the technique allows for the detection of trace-level impurities from starting materials or side reactions.

This guide will focus on Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), the gold standard for the analysis of volatile, thermally stable small molecules due to its high separation efficiency and the generation of reproducible, library-searchable mass spectra.[2]

Predicting the Mass Spectrum: A Theoretical Framework

Before any analysis, a robust theoretical prediction of the mass spectrum is essential. This allows for targeted data analysis and confident identification.

The Unmistakable Signature of Bromine

The most telling feature in the mass spectrum will be the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3] This creates a characteristic isotopic pattern for any bromine-containing fragment.

| Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

| A summary of bromine's natural isotopes.[3] |

This near 1:1 ratio results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z) for the molecular ion (M) and any bromine-containing fragments. This is referred to as the M and M+2 pattern and is a definitive indicator for the presence of a single bromine atom.[4][5]

The Molecular Ion Cluster

The molecular ion (M⁺•) is formed when the analyte molecule loses one electron. Due to the bromine isotopes, we expect a molecular ion cluster rather than a single peak.

-

M⁺• Peak: Containing ⁷⁹Br, m/z ≈ 217

-

[M+2]⁺• Peak: Containing ⁸¹Br, m/z ≈ 219

The monoisotopic mass of the molecule containing ⁷⁹Br is approximately 216.979 g/mol . The presence of this m/z 217/219 cluster with a ~1:1 intensity ratio is the first and most crucial piece of evidence to look for in the spectrum.

Anticipated Fragmentation Pathways

Electron Ionization (EI) at the standard 70 eV is an energetic process that causes extensive and reproducible fragmentation.[6] The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.

-

Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group is a common fragmentation pathway for methyl esters.[7] The loss of a 31 Da methoxy radical leads to a stable acylium ion. This fragment will retain the bromine atom and thus appear as an isotopic doublet at m/z 186/188 .

-

Loss of a Bromine Radical (•Br): Halogens can be readily lost via homolytic cleavage.[8] The loss of a bromine radical (79 or 81 Da) would result in a fragment ion at m/z 138 . This fragment will appear as a single peak, as the characteristic isotopic pattern is lost with the bromine atom.

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the pyrrole ring and the ester group results in the loss of the entire carbomethoxy group as a radical (59 Da). The resulting brominated pyrrole ion will appear as an isotopic doublet at m/z 158/160 .

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard approach for the analysis. The parameters provided are a robust starting point and may be optimized for specific instrumentation.

Workflow Overview

Instrumentation and Reagents

-

Gas Chromatograph: Any standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an EI source.

-

GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Reagents: High-purity helium (carrier gas), analytical grade solvent (e.g., Ethyl Acetate, Dichloromethane).

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.

-

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| GC Column | ||

| Carrier Gas | Helium | Provides good efficiency and is inert. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for optimal separation on a 0.25 mm ID column. |

| Oven Program | Initial: 80 °C (hold 1 min) | A starting temperature well below the analyte's boiling point. |

| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from any impurities. | |

| Final Hold: 280 °C (hold 5 min) | Ensures that all components are eluted from the column. | |

| MS Parameters | ||

| Ionization Mode | Electron Ionization (EI) | The standard for generating reproducible, library-searchable spectra. |

| Ionization Energy | 70 eV | Maximizes ionization and provides standardized fragmentation patterns.[9] |

| Source Temp. | 230 °C | A standard temperature to maintain analyte in the gas phase. |

| Mass Range | 40 - 350 m/z | Covers the expected molecular ion and all significant fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Interpreting the Acquired Mass Spectrum

Step 1: Locate the Molecular Ion Cluster

Scan the high-mass end of the spectrum for two peaks of nearly equal intensity separated by 2 m/z units. For this compound, you should find prominent peaks at m/z 217 and m/z 219 . The presence of this pattern is the primary confirmation of the compound's identity and its bromine content.[10]

Step 2: Correlate Fragments with the Structure

Identify the major peaks in the spectrum and match them to the predicted fragmentation pathways. The base peak (most intense peak) will correspond to the most stable fragment ion formed.

| Observed m/z | Proposed Ion Structure / Neutral Loss | Isotopic Pattern | Confirmation Confidence |

| 217 / 219 | [C₇H₈BrNO₂]⁺• (Molecular Ion) | Yes (~1:1) | Very High |

| 186 / 188 | [M - •OCH₃]⁺ | Yes (~1:1) | Very High |

| 158 / 160 | [M - •COOCH₃]⁺ | Yes (~1:1) | High |

| 138 | [M - •Br]⁺ | No | Very High |

| 59 | [COOCH₃]⁺ | No | Medium (Common fragment) |

This logical loss pattern, where each fragment can be rationalized by the cleavage of specific bonds in the parent molecule, provides a self-validating system for structural confirmation.[6]

Advanced Considerations

Alternative Ionization Techniques

While EI is ideal for structural elucidation, softer ionization techniques can be employed to enhance the molecular ion signal, which can be weak in some EI spectra.

-

Chemical Ionization (CI): Uses a reagent gas (e.g., methane or ammonia) to produce protonated molecules ([M+H]⁺) with significantly less fragmentation.[11] This would be useful to unequivocally confirm the molecular weight with a strong signal at m/z 218/220.

-

Electrospray Ionization (ESI): Typically coupled with Liquid Chromatography (LC-MS), ESI is a very soft technique that would also produce a protonated molecule [M+H]⁺. Studies on other pyrrole derivatives have successfully used ESI to investigate fragmentation.[12][13]

Potential Pitfalls

-

Thermal Degradation: If the GC inlet temperature is too high, the molecule could degrade before reaching the column. This would manifest as the absence of a molecular ion and the appearance of unexpected fragments.

-

Co-eluting Impurities: If an impurity has a similar retention time, its mass spectrum will overlap with the analyte's. High-efficiency chromatography is key to mitigating this risk.[14]

Conclusion

The mass spectrometric analysis of this compound by GC-EI-MS is a robust and highly informative method. The key to a successful analysis lies in understanding and identifying two critical features: the characteristic M/M+2 isotopic cluster at m/z 217/219, which confirms the presence of bromine, and the logical fragmentation pattern corresponding to the loss of the ester's functional groups (•OCH₃, •COOCH₃) and the bromine atom. By following the structured approach of theoretical prediction, methodical analysis, and careful interpretation outlined in this guide, researchers can achieve unambiguous identification and structural verification of this and similar halogenated compounds with a high degree of confidence.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. savemyexams.com [savemyexams.com]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 14. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility Profile of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate for Pharmaceutical Research & Development

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The successful progression of a candidate compound through the drug discovery and development pipeline is fundamentally linked to its physicochemical properties, with aqueous and organic solubility being paramount. Poor solubility can terminate the development of an otherwise promising therapeutic agent due to challenges in formulation, bioavailability, and administration. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-90-3), a heterocyclic building block relevant in medicinal chemistry.

While specific, publicly available quantitative solubility data for this compound is scarce, this document leverages first principles of physical organic chemistry to predict its solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine both thermodynamic and kinetic solubility, ensuring that drug development professionals can generate the robust data required for informed decision-making. By synthesizing theoretical analysis with practical, self-validating methodologies, this guide serves as an essential resource for scientists working with this and structurally related compounds.

Physicochemical Characterization of the Solute

A molecule's structure dictates its properties and, consequently, its behavior in different solvent environments. A thorough understanding of the solute is the first step in predicting and interpreting solubility.

This compound is a substituted pyrrole, a class of heterocycles frequently utilized in the design of bioactive molecules. Its key structural features include an N-methylated pyrrole ring, a methyl ester functional group, and a bromine substituent. These features create a distinct electronic and steric profile that governs its intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1196-90-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 61-64 °C | [1] |

| SMILES | COC(=O)c1cc(Br)cn1C |[1] |

From a solubility perspective, the molecule presents a mixed character. The methyl ester group (-COOCH₃) is polar and can act as a hydrogen bond acceptor. The N-methylated pyrrole ring contributes to the molecule's overall dipole moment. However, the N-methylation is a critical feature; unlike an unsubstituted pyrrole (which has an N-H bond), this compound cannot act as a hydrogen bond donor, a factor that significantly influences its interaction with protic solvents. The bromine atom and the hydrocarbon portions of the molecule contribute to its nonpolar character. This duality suggests that the compound is moderately polar.

The Principle of "Like Dissolves Like": A Solvent-Centric View

The foundational principle governing solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces, a concept often summarized as "like dissolves like"[2][3]. Solvents in organic chemistry are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[4][5]

-

Polar Protic Solvents: These solvents, such as water and ethanol, have significant dipole moments and contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), allowing them to be both hydrogen bond donors and acceptors.[4]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[4][5]

-

Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments, interacting primarily through weak van der Waals forces (London dispersion forces).[3]

The choice of solvent is therefore a critical experimental parameter, directly influencing not only solubility but also reaction kinetics and pathway selection.[4]

Table 2: Properties of Common Organic Solvents Relevant to Solubility Studies

| Solvent | Class | Dielectric Constant (ε) | Rationale for Interaction |

|---|---|---|---|

| Hexane | Non-polar | 1.9 | Favorable for non-polar compounds; interacts via weak dispersion forces. |

| Toluene | Non-polar | 2.4 | Aromatic nature can engage in π-stacking with suitable solutes. |

| Diethyl Ether | Non-polar | 4.3 | Weakly polar; can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Effective at dissolving moderately polar compounds through dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | A good general-purpose solvent for moderately polar solutes. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Contains an ester group, making it a good solvent for other esters. |

| Acetone | Polar Aprotic | 21 | Highly polar; dissolves a wide range of polar organic compounds.[4] |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High polarity makes it suitable for polar, non-protic solutes. |

| Dimethylformamide (DMF) | Polar Aprotic | 38 | A powerful, highly polar solvent for a broad range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | One of the strongest common polar aprotic solvents, often used for poorly soluble compounds.[4] |

| Ethanol | Polar Protic | 24.3 | Can act as both a hydrogen bond donor and acceptor.[4] |

| Methanol | Polar Protic | 32.6 | Similar to ethanol but more polar.[4] |

| Water | Polar Protic | 78.5 | The benchmark for polarity; dissolves compounds that can engage in strong hydrogen bonding.[4] |

(Dielectric constant values sourced from Chemistry LibreTexts and other compilations)[4][6]

Predictive Solubility Analysis

Based on the structural analysis in Section 1 and the solvent properties in Section 2, we can establish a predictive solubility profile for this compound.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

|---|---|---|

| Polar Aprotic | High | The moderate-to-high polarity of solvents like DMSO, DMF, Acetone, and DCM should effectively solvate the polar ester and pyrrole moieties of the solute through strong dipole-dipole interactions. |

| Polar Protic | Moderate | Solvents like ethanol and methanol will interact with the ester's oxygen atoms. However, the solute's inability to act as a hydrogen bond donor will limit its solubility compared to polar aprotic solvents of similar polarity. |

| Non-polar | Low | The significant polarity arising from the ester and N-methylpyrrole groups is unlikely to be overcome by the weak dispersion forces offered by solvents like hexane and toluene. |

| Water | Very Low | The molecule's large, non-polar surface area and its lack of strong hydrogen bond donating capability will likely result in poor aqueous solubility. |

Experimental Protocols for Quantitative Solubility Determination

While predictions are valuable for initial experimental design, they must be validated with robust empirical data. For drug development, two types of solubility are critical: thermodynamic and kinetic.[7][8]

Thermodynamic Solubility: The Shake-Flask "Gold Standard"

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[9] The shake-flask method is the universally accepted "gold standard" for its determination due to its accuracy and reliability.[9][10]

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 2-5 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in an incubator shaker or on a rotating wheel at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., 0.22 or 0.45 µm PTFE or PVDF) to remove any remaining solid particles.[9] This step is critical to avoid artificially high concentration readings.

-

-

Quantification:

-

Dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

-

-

Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In early drug discovery, when compound availability is limited, kinetic solubility provides a rapid assessment.[7] This method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[8] It is a measure of how readily a compound stays in a supersaturated solution, which is highly relevant for oral absorption.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Transfer a small, fixed volume (e.g., 1-5 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitation in each well. This is commonly done via:

-

Nephelometry: Measures scattered light from suspended particles.[11]

-

UV-Vis Spectroscopy: Measures the drop in absorbance in the supernatant after centrifugation/filtration of the plate.

-

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Application in Drug Development and Conclusion

The solubility data generated through these protocols is not merely an academic exercise; it is a critical parameter that informs key development decisions:

-

Lead Optimization: Structure-solubility relationships guide medicinal chemists in modifying scaffolds to improve physicochemical properties.[7]

-

Formulation Development: Poor aqueous solubility necessitates enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or nanoparticle suspensions.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility is a primary axis of the BCS, which classifies drugs to predict their in vivo absorption characteristics.

References

- 1. This compound 1196-90-3 [sigmaaldrich.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brofind.com [brofind.com]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. pharmatutor.org [pharmatutor.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. [Development of solubility screening methods in drug discovery]. | Semantic Scholar [semanticscholar.org]

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: A Guide to Chemical Stability and Optimal Storage

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1196-90-3) is a substituted pyrrole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The integrity of such specialized reagents is paramount for the reproducibility and success of research and development activities. Chemical degradation can lead to the formation of impurities, reducing the effective concentration of the starting material and potentially introducing confounding variables into experimental systems.

This technical guide provides a comprehensive overview of the stability profile of this compound. Moving beyond simple storage temperature recommendations, this document delves into the underlying chemical principles governing its stability, outlines potential degradation pathways, and presents a framework for its empirical stability assessment. The protocols and recommendations herein are designed to ensure the long-term integrity and reliability of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  (Illustrative) (Illustrative) | - |

| IUPAC Name | This compound | [1] |

| CAS Number | 1196-90-3 | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 218.05 g/mol | [1] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 61-64 °C | [1] |

| Recommended Storage | 2-8°C | [1] |

Intrinsic Stability and Potential Degradation Pathways

The molecular structure of this compound contains several functional groups that influence its chemical stability. The electron-rich N-methylpyrrole ring, the bromo substituent, and the methyl ester moiety are all potential sites for degradation under suboptimal conditions. While specific degradation kinetics for this compound are not extensively published, we can infer likely pathways based on established principles of organic chemistry.

Key Susceptibilities:

-

Hydrolysis: The methyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would yield the corresponding 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and methanol. The presence of moisture, especially in combination with acidic or basic contaminants, can accelerate this process.

-

Oxidation: Pyrrole rings are known to be sensitive to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents.[2] Oxidation can lead to complex reaction cascades, resulting in ring-opening or polymerization and the formation of colored impurities.

-

Photodegradation: Halogenated aromatic and heteroaromatic compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate further degradation. The recommendation to "Keep in dark place" for a structurally similar compound supports this potential liability.

-

Thermal Decomposition: Exposure to high temperatures, flames, or sparks should be avoided.[2] Thermal stress can lead to decomposition, which may produce hazardous byproducts including carbon monoxide, nitrogen oxides, and hydrogen bromide.[2]

References

synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate from pyrrole

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate from Pyrrole

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable intermediate for the synthesis of complex bioactive molecules and functional materials. This guide provides a comprehensive, technically detailed overview of a robust and regioselective multi-step synthesis starting from the fundamental heterocycle, pyrrole. The narrative emphasizes the chemical principles and strategic decisions behind each transformation, offering field-proven insights for researchers and drug development professionals. The described four-step sequence—N-methylation, Vilsmeier-Haack formylation, regioselective bromination, and a tandem oxidation-esterification—represents an efficient and scalable pathway to the target compound.

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in numerous natural products and pharmaceutical agents. The ability to precisely control the installation of substituents at specific positions on the pyrrole ring is paramount for modulating biological activity and tuning material properties. The target molecule, this compound, presents a synthetic challenge requiring careful orchestration of electrophilic substitution reactions on the electron-rich pyrrole core. This guide outlines a logical and efficient synthetic strategy, navigating the nuanced reactivity of pyrrole intermediates to achieve the desired 1,2,4-trisubstituted pattern.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategic pathway that leverages the inherent reactivity of the pyrrole ring. The synthesis is designed to proceed in a forward manner that controls regioselectivity at each stage.

Caption: Retrosynthetic pathway for the target molecule.

The proposed forward synthesis involves four key transformations:

-

N-Methylation: Protection and activation of the pyrrole nitrogen.

-

Vilsmeier-Haack Formylation: Regioselective introduction of a carbonyl precursor at the C2 position.

-

Regioselective Bromination: Installation of the bromine atom at the C4 position, directed by the existing substituents.

-

Oxidation and Esterification: Conversion of the C2-formyl group to the final methyl ester.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction, including mechanistic rationale, detailed experimental procedures, and safety considerations.

Step 1: N-Methylation of Pyrrole to 1-Methylpyrrole

Causality of Experimental Choice: The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a strong base.[1] Subsequent alkylation with an electrophile like methyl iodide provides a clean and efficient route to N-methylpyrrole. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation without competing side reactions. This initial step is crucial as the N-methyl group activates the ring for subsequent electrophilic substitutions and prevents N-functionalization in later steps.

Experimental Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole (6.71 g, 100 mmol) in anhydrous THF (50 mL) to the NaH suspension via the dropping funnel over 30 minutes. Hydrogen gas evolution will be observed.

-